

# Spectroscopic Profile of (R)-Benzyloxymethyl-oxirane: A Technical Guide

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## Compound of Interest

Compound Name: (R)-Benzyloxymethyl-oxirane

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This technical guide provides a comprehensive overview of the spectroscopic data for the chiral epoxide, **(R)-Benzyloxymethyl-oxirane**. An essential building block in synthetic organic chemistry, particularly in the development of pharmaceuticals, a thorough understanding of its spectral characteristics is crucial for identification, purity assessment, and quality control. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **(R)-Benzyloxymethyl-oxirane**.

Table 1:  $^1\text{H}$  NMR Data (200 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
7.28–7.37	m	-	5H	Phenyl-H
4.60	s	-	2H	-OCH <sub>2</sub> -Ph
3.77	dd	11.4, 3.0	1H	-CH <sub>2</sub> -O- (diastereotopic)
3.44	dd	11.3, 5.8	1H	-CH <sub>2</sub> -O- (diastereotopic)
3.15–3.23	m	-	1H	Oxirane-CH
2.80	dd	5.3, 4.2	1H	Oxirane-CH <sub>2</sub> (diastereotopic)
2.61	dd	5.1, 2.7	1H	Oxirane-CH <sub>2</sub> (diastereotopic)

Table 2: <sup>13</sup>C NMR Data (50 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
137.8	Phenyl C (quaternary)
128.4	Phenyl CH (2C)
127.7	Phenyl CH (3C)
73.3	-OCH <sub>2</sub> -Ph
70.7	-CH <sub>2</sub> -O-
50.8	Oxirane-CH
44.2	Oxirane-CH <sub>2</sub>

Table 3: IR Spectroscopy Data (Neat)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3020	Medium	Aromatic C-H stretch
1600, 1495	Medium	Aromatic C=C stretch
1215	Strong	C-O-C stretch (ether)
1045, 1029	Strong	C-O-C stretch (ether)
929	Medium	Oxirane ring deformation
697	Strong	Aromatic C-H bend (out of plane)

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

Note: Data corresponds to the racemic mixture, 1-(Benzyloxy)-2,3-epoxypropane, which is expected to be identical for the (R)-enantiomer under these conditions.<sup>[1]</sup>

m/z	Relative Intensity (%)	Assignment
164	~10	[M] <sup>+</sup> (Molecular Ion)
107	~50	[C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup>
91	100	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	~40	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
57	~60	[C <sub>3</sub> H <sub>5</sub> O] <sup>+</sup>

## Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the purified **(R)-Benzyloxymethyl-oxirane** is prepared by dissolving approximately 5-25 mg of the compound in a suitable deuterated solvent, typically deuterated

chloroform ( $\text{CDCl}_3$ ), to a final volume of about 0.6-0.7 mL in a 5 mm NMR tube.<sup>[2][3]</sup> The solution should be homogeneous and free of any particulate matter.<sup>[3]</sup>

- **$^1\text{H}$  NMR Spectroscopy:** Proton NMR spectra are typically recorded on a spectrometer operating at a frequency of 200 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).
- **$^{13}\text{C}$  NMR Spectroscopy:** Carbon-13 NMR spectra are obtained on the same spectrometer. The chemical shifts are also referenced to TMS ( $\delta$  0.00 ppm). Due to the lower natural abundance and smaller gyromagnetic ratio of  $^{13}\text{C}$ , a higher sample concentration or a longer acquisition time is often required compared to  $^1\text{H}$  NMR.<sup>[3]</sup>

## Infrared (IR) Spectroscopy

For a liquid sample such as **(R)-Benzyloxymethyl-oxirane**, the IR spectrum is conveniently recorded using the neat technique.

- **Neat Liquid Sample on Salt Plates:** A drop of the pure liquid is placed between two highly polished salt plates (e.g., NaCl or KBr).<sup>[4]</sup> The plates are then gently pressed together to form a thin liquid film. The assembled plates are placed in the sample holder of an FT-IR spectrometer. A background spectrum of the clean, empty salt plates is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
- **Attenuated Total Reflectance (ATR):** Alternatively, a single drop of the neat liquid can be placed directly onto the crystal of an ATR accessory.<sup>[5][6]</sup> This method requires minimal sample preparation. A background spectrum of the clean, empty ATR crystal is taken before the sample is applied.

## Mass Spectrometry (MS)

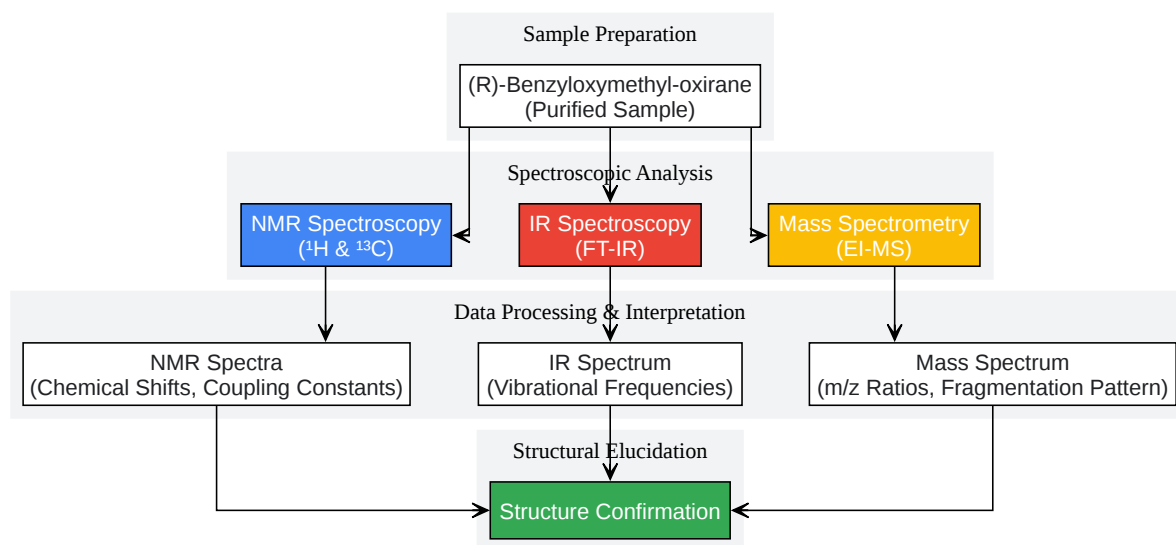
Mass spectra are typically acquired using a mass spectrometer coupled with a suitable sample introduction method, such as gas chromatography (GC-MS) or direct injection.

- **Electron Ionization (EI):** For a volatile compound like **(R)-Benzyloxymethyl-oxirane**, Electron Ionization is a common technique.<sup>[7][8][9]</sup> The sample is introduced into the ion source in the gas phase, where it is bombarded with a high-energy electron beam (typically 70 eV).<sup>[8][9][10]</sup> This causes the molecule to ionize and fragment. The resulting positively

charged ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio ( $m/z$ ).<sup>[9]</sup> The detector records the abundance of each ion, resulting in the mass spectrum.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **(R)-Benzyloxymethyl-oxirane**.



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Caption: General workflow for spectroscopic analysis.

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